3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-23-15-9-7-14(8-10-15)18(20)19-12-11-17(13-19)24(21,22)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEXWYZYWGHVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the pyrrolidine ring with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the 4-Methoxybenzoyl Group: This can be accomplished by reacting the intermediate with 4-methoxybenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzenesulfonyl or benzoyl groups.
Substitution: Substituted pyrrolidine derivatives with new functional groups.
Scientific Research Applications
3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The benzenesulfonyl and 4-methoxybenzoyl groups can interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and structurally related molecules from the evidence:
Key Observations:
- Substituent Position : The target compound’s benzenesulfonyl group at position 3 distinguishes it from 3-benzyl-1-(4-methylphenyl)sulfonylpyrrolidine (sulfonyl at position 1) . Positional differences influence electronic and steric properties, affecting reactivity and binding affinity.
- Functional Groups : The 4-methoxybenzoyl group in the target introduces a methoxy-substituted aromatic ester/amide, contrasting with the benzyl and tosyl groups in ’s compound. Methoxy groups enhance lipophilicity and may modulate metabolic stability.
- Reactivity : Sulfonyl chlorides (e.g., ) are reactive intermediates, whereas the target’s benzenesulfonyl group is likely stabilized, suggesting divergent synthetic applications .
Physicochemical Properties
- Melting Points : reports a melting point of 76.5–78.5°C for 3-(1-methylpyrazole)benzenesulfonyl chloride, a precursor-like compound . The target’s melting point is unreported but expected to differ due to its larger, more complex structure.
- Solubility : The 4-methoxybenzoyl group may improve solubility in polar solvents compared to the tosyl () or benzyl analogs.
Biological Activity
3-(Benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a benzenesulfonyl group and a 4-methoxybenzoyl moiety. This unique structure is believed to contribute to its biological properties, including antimicrobial and anticancer activities.
The biological activity of 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can affect cell proliferation and survival.
- Receptor Modulation : It potentially modulates receptor activity, influencing various signaling pathways that are critical in disease progression.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also shown promise in anticancer research, particularly in inhibiting the growth of specific cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor cell migration.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the benzenesulfonyl and methoxybenzoyl groups in enhancing the biological activity of the compound. Modifications to these groups have been shown to affect potency and selectivity.
Key Findings from SAR Studies:
- Substituent Variation : The presence of electron-donating groups, such as methoxy, enhances solubility and bioactivity.
- Pyrrolidine Ring Modifications : Alterations to the pyrrolidine ring can significantly impact the compound's interaction with biological targets, affecting both efficacy and toxicity profiles.
Case Studies
- In Vivo Studies : In a murine model, administration of 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine resulted in reduced tumor size in xenograft models, indicating potential for therapeutic application in oncology.
- Combination Therapy : Preliminary studies suggest that this compound may enhance the efficacy of existing antibiotics when used in combination therapies against resistant bacterial strains.
Q & A
Q. What are the optimal synthetic routes for 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the pyrrolidine core. Key steps include sulfonylation (using benzenesulfonyl chloride) and acylation (with 4-methoxybenzoyl chloride). Solvents like dimethylformamide (DMF) or pyridine are effective for facilitating coupling reactions, while catalysts such as palladium on carbon (Pd/C) may enhance efficiency . Optimization requires monitoring temperature (e.g., room temperature for oxidation steps ), solvent polarity, and reaction time. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can the stereochemical configuration of 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine be confirmed?
Methodological Answer: Stereochemical confirmation relies on chiral HPLC for enantiomeric separation and nuclear Overhauser effect (NOE) NMR spectroscopy to determine spatial arrangements of substituents . X-ray crystallography is definitive for resolving absolute configuration, as demonstrated in structurally related pyrrolidine derivatives . Computational methods (e.g., density functional theory) can also predict preferred conformations .
Q. What in vitro assays are suitable for initial screening of its biological activity?
Methodological Answer: Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (e.g., serotonin or dopamine receptors) are common starting points. Fluorescence polarization assays can quantify binding affinities, while cell viability assays (MTT or ATP-luminescence) assess cytotoxicity . Dose-response curves (IC₅₀/EC₅₀) should be generated under controlled pH and temperature conditions to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., buffer composition, cell lines) or compound purity. To address this:
- Replicate experiments using standardized protocols (e.g., ISO guidelines).
- Validate compound identity via LC-MS and NMR (≥95% purity) .
- Perform structural-activity relationship (SAR) studies to isolate the effects of specific substituents (e.g., sulfonyl vs. benzoyl groups) .
- Use orthogonal assays (e.g., SPR for binding kinetics alongside functional assays) to cross-verify results .
Q. What computational methods are effective in predicting its binding affinities with target enzymes?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the compound and active sites of enzymes like kinases or proteases. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time . Free-energy perturbation (FEP) calculations quantify contributions of substituents (e.g., methoxy group hydrophobicity) to binding . Validate predictions with experimental mutagenesis data (e.g., alanine scanning of target residues) .
Q. How should structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Methodological Answer:
- Systematic variation: Modify substituents (e.g., replace benzenesulfonyl with heteroaromatic sulfonamides) and assess impacts on activity .
- Stereochemical analysis: Synthesize enantiomers and diastereomers to evaluate stereospecific effects .
- Pharmacophore mapping: Identify critical functional groups (e.g., sulfonyl oxygen as a hydrogen bond acceptor) using 3D-QSAR models .
- Off-target profiling: Screen against panels of related receptors/enzymes (e.g., GPCRs, cytochrome P450s) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
